2,2-dimethoxy-4-methylpentane
Overview
Description
2,2-Dimethoxy-4-methylpentane is an organic compound with the molecular formula C8H18O2 It is a branched alkane with two methoxy groups and a methyl group attached to the main carbon chain
Mechanism of Action
Target of Action
4-Methyl-2-pentanone dimethylacetal, also known as 2,2-dimethoxy-4-methylpentane, is a chemical compound with the formula C8H18O2 It’s known to be used as a precursor for the preparation ofN-(1,3-dimethylbutyl)-N’-phenyl-p-phenylene diamine (6PPD) , which finds application as an antiozonant in tires .
Mode of Action
It’s known that the compound can undergo reactions to form other compounds . For instance, it can react with water to form C6H12O and 2 CH4O .
Biochemical Pathways
The compound’s ability to undergo reactions suggests that it may participate in various chemical and biochemical processes .
Result of Action
Its use as a precursor in the preparation of other compounds suggests that it may play a role in various chemical processes .
Biochemical Analysis
Biochemical Properties
It is known that ketones, a group of compounds to which 4-Methyl-2-pentanone dimethylacetal belongs, can participate in various biochemical reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Molecular Mechanism
It is known that ketones can undergo reactions such as self-condensation, a type of aldol reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethoxy-4-methylpentane can be synthesized through the reaction of 4-methylpentan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of starting materials and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-4-methylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2,2-Dimethoxy-4-methylpentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-4,4-dimethylpentane: Similar structure but with an additional methyl group.
2,3-Dimethoxy-4-methylpentane: Similar structure but with methoxy groups on different carbon atoms.
2,2-Dimethoxy-3-methylpentane: Similar structure but with the methyl group on a different carbon atom.
Uniqueness
2,2-Dimethoxy-4-methylpentane is unique due to its specific arrangement of methoxy and methyl groups, which influences its chemical reactivity and potential applications. The compound’s structure allows for selective reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2,2-dimethoxy-4-methylpentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2)6-8(3,9-4)10-5/h7H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPUFSIDCWSGEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149540 | |
Record name | 4-Methyl-2-pentanone dimethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-78-3 | |
Record name | 4-Methyl-2-pentanone dimethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-pentanone dimethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxy-4-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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